3,4-Diethoxy-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one

Description

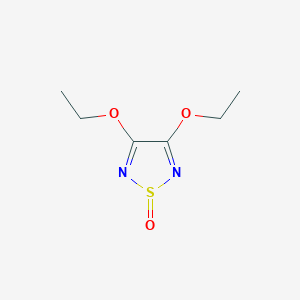

3,4-Diethoxy-1,2,5-thiadiazole 1-oxide is a heterocyclic compound characterized by a thiadiazole core substituted with ethoxy groups at the 3- and 4-positions and an oxygen atom at the sulfurs 1-position. This compound belongs to the class of 1,2,5-thiadiazole 1-oxides, which are nonaromatic and highly electrophilic due to the electron-withdrawing sulfoxide group . The synthesis typically involves the reaction of dialkyl oxalimidates with sulfur dichloride (SCl₂) or meta-chloroperbenzoic acid (m-CPBA)-mediated S-oxidation of 3,4-dialkoxy-1,2,5-thiadiazoles . Its thermal instability and reactivity make it challenging to handle, limiting its direct applications compared to more stable derivatives like 1,1-dioxides .

Properties

CAS No. |

79844-64-7 |

|---|---|

Molecular Formula |

C6H12N2O3S |

Molecular Weight |

192.24 g/mol |

IUPAC Name |

3,4-diethoxy-2,5-dihydro-1,2,5-thiadiazole 1-oxide |

InChI |

InChI=1S/C6H12N2O3S/c1-3-10-5-6(11-4-2)8-12(9)7-5/h7-8H,3-4H2,1-2H3 |

InChI Key |

ZQVYWZZIMGEVAN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NS(=O)N=C1OCC |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

3,4-Diethoxy-1,2,5-thiadiazole 1-oxide and its derivatives have shown promising anticancer properties. Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that specific derivatives exhibited significant anti-proliferative effects against human cancer cell lines such as MCF-7 and LoVo. The compound 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine was particularly noted for its low IC50 values (2.44 µM for LoVo) and minimal toxicity in Daphnia magna tests .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Thiadiazole derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi. For example, certain derivatives displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential use as antimicrobial agents .

Materials Science

Organic Electronics

3,4-Diethoxy-1,2,5-thiadiazole 1-oxide has been explored as a component in organic semiconductors. Its unique electronic properties make it suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaic devices. Studies have indicated that incorporating thiadiazole structures into donor-acceptor systems can enhance charge transport properties .

Polymer Chemistry

In polymer science, the incorporation of thiadiazole moieties into polymer backbones has been investigated for improving thermal stability and mechanical properties. Research shows that polymers containing thiadiazole units exhibit enhanced thermal degradation temperatures compared to their non-thiadiazole counterparts .

Agricultural Chemistry

Pesticidal Activity

Research has indicated that 3,4-Diethoxy-1,2,5-thiadiazole 1-oxide exhibits potential as a pesticide. It has been shown to possess herbicidal activity against various weed species. The compound's mechanism involves disrupting metabolic processes in target plants, leading to effective weed control with minimal impact on non-target species .

Data Tables

Case Studies

Case Study 1: Anticancer Evaluation

A comprehensive study evaluated the anticancer effects of various thiadiazole derivatives derived from 3,4-Diethoxy-1,2,5-thiadiazole 1-oxide. The results highlighted significant inhibition rates of cancer cell growth across multiple lines with detailed analysis of the mechanisms involved in apoptosis induction.

Case Study 2: Organic Electronics Development

Research focused on the synthesis of novel donor-acceptor small molecules based on thiadiazole structures for use in organic electronics. The findings revealed enhanced performance metrics for devices fabricated with these materials compared to traditional systems.

Case Study 3: Pesticidal Efficacy Testing

Field trials were conducted to assess the herbicidal efficacy of formulations containing 3,4-Diethoxy-1,2,5-thiadiazole 1-oxide. Results indicated effective control over specific weed populations with a favorable safety profile for surrounding crops.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural and Electronic Features

Key Observations:

- Substituent Effects: The ethoxy groups in 3,4-diethoxy-1-oxide are electron-donating, increasing solubility but reducing conjugation compared to phenyl groups in TSO. Phenyl substituents enhance π-conjugation, making TSO suitable for optoelectronic applications .

- Aromaticity vs. Reactivity: While fused bis-thiadiazoles (e.g., bis-thiadiazolo-pyrazine) exhibit aromaticity and stability, 1-oxides like 3,4-diethoxy derivatives are nonaromatic and prone to ring-opening reactions due to their electrophilic sulfur center .

- Thermal Stability: The 1,1-dioxide derivative (with two sulfonyl groups) is significantly more stable than the 1-oxide, enabling its use in pharmaceutical syntheses .

Photophysical and Chemical Reactivity

Optoelectronic Performance

- TSO (3,4-Diphenyl-1-oxide): Computational studies using CHIH-DFT and TDDFT reveal a narrow bandgap (3.2 eV), strong UV-Vis absorption at 350–400 nm, and fluorescence emission at 450 nm, making it a candidate for organic photovoltaics .

- 3,4-Diethoxy-1-oxide: No direct photophysical data are available, but ethoxy groups likely blue-shift absorption/emission compared to TSO due to reduced conjugation.

Solubility and Reactivity

- TSO: Predicted free energy of solvation (−5.2 kcal/mol in water) indicates moderate solubility, suitable for solution-processed devices .

- 3,4-Diethoxy-1-oxide: Ethoxy groups improve solubility in polar solvents but increase susceptibility to nucleophilic attack at the sulfur center, limiting practical use .

Stability and Degradation Pathways

- Thermal Instability: 1-Oxides like 3,4-diethoxy derivatives decompose under mild heating (>60°C), whereas 1,1-dioxides and fused thiadiazoles (e.g., bis-thiadiazolo-pyrazine) remain stable up to 150°C .

- Oxidative Sensitivity: The sulfoxide group in 1-oxides can undergo further oxidation to 1,1-dioxides, complicating storage and handling .

Preparation Methods

Reaction Mechanism and Conditions

The photochemical synthesis of 3,4-diethoxy-1,2,5-thiadiazole 1-oxide via ring contraction of 1,2,6-thiadiazines represents a groundbreaking advancement. Under visible-light irradiation (420 nm LED) and aerobic conditions, 1,2,6-thiadiazines act as triplet photosensitizers, generating singlet oxygen () through energy transfer. This reactive species undergoes a chemoselective [3 + 2] cycloaddition with the thiadiazine substrate, forming an endoperoxide intermediate. Subsequent rearrangement eliminates a sulfur atom, yielding the target 1,2,5-thiadiazole 1-oxide.

Key Conditions:

-

Light Source: 420 nm LED (28 W)

-

Solvent: Chloroform (CDCl₃) or dimethyl carbonate

-

Temperature: Ambient (20–25°C)

-

Atmosphere: Air or pure

-

Reaction Time: 1–15 minutes (flow systems) to 1 hour (batch)

This method has been validated across 35 substrates, achieving yields of 39–100%, with the diethoxy derivative showing particularly high efficiency due to the electron-donating ethoxy groups.

Optimization and Scalability

Continuous flow reactors enhance this method’s practicality. A residence time of 1 minute in a UV-150 reactor coil with 3 bar back pressure enables quantitative conversion, achieving a space-time yield of 199.6 g L⁻¹ h⁻¹ . Deuterated solvents accelerate reaction rates tenfold compared to protonated analogs, attributed to prolonged lifetimes.

Oxidative Functionalization of 3,4-Diethoxy-1,2,5-Thiadiazole

Meta-Chloroperbenzoic Acid (m-CPBA) Oxidation

Traditional routes involve S-oxidation of 3,4-diethoxy-1,2,5-thiadiazole using m-CPBA. This two-step process first synthesizes the non-oxidized thiadiazole via cyclocondensation, followed by selective oxidation at the sulfur center.

Typical Protocol:

-

Cyclocondensation: React diethyl oxalimidate with in dichloromethane at 0°C.

-

Oxidation: Treat the intermediate with m-CPBA (1.2 equiv) in CH₂Cl₂ at room temperature for 12 hours.

Yields for this method range from 60–75%, limited by overoxidation side reactions and purification challenges.

Alternative Oxidizing Agents

Comparative studies suggest -urea adducts in acetic acid marginally improve selectivity (yields up to 80%), though reaction times extend to 24 hours.

Classical Condensation Routes

Dialkyl Oxalimidate and SOCl2SOCl_2SOCl2

The earliest synthesis of 3,4-diethoxy-1,2,5-thiadiazole 1-oxide involves condensing diethyl oxalimidate with . This exothermic reaction proceeds via imidate activation, forming the thiadiazole ring in a single step.

Reaction Setup:

-

Molar Ratio: 1:1 oxalimidate to

-

Solvent: Anhydrous ether

-

Temperature: −10°C to 0°C

-

Yield: 50–65%

Despite its simplicity, this method suffers from low atom economy and requires rigorous moisture exclusion.

Comparative Analysis of Preparation Methods

| Method | Yield | Reaction Time | Scalability | Environmental Impact |

|---|---|---|---|---|

| Photochemical Contraction | 90–100% | 1 min–1 hour | High (flow) | Low (solvent recycling) |

| m-CPBA Oxidation | 60–75% | 12–24 hours | Moderate | Moderate (waste acids) |

| Oxalimidate Condensation | 50–65% | 2–4 hours | Low | High (SOCl₂ byproducts) |

Key Findings:

-

The photochemical method outperforms others in yield, speed, and scalability, aligning with green chemistry principles.

-

Classical routes remain relevant for small-scale laboratory synthesis but are unsuitable for industrial applications.

Mechanistic Insights and Computational Validation

Density functional theory (DFT) calculations at the CASPT2/6-31G** level corroborate the photochemical mechanism. The [3 + 2] cycloaddition of with 1,2,6-thiadiazine proceeds via a concerted transition state with an activation energy of +7.4 kcal/mol . The endoperoxide intermediate spontaneously rearranges, driven by sulfoxide stabilization.

Q & A

Q. What are the established synthetic routes for 3,4-diethoxy-1,2,5-thiadiazole 1-oxide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via two primary routes: (i) Reaction of dialkyl oxalimidate with SOCl₂, followed by alkoxy substitution . (ii) S-oxidation of 3,4-diethoxy-1,2,5-thiadiazole using meta-chloroperbenzoic acid (m-CPBA) . Yield optimization requires strict control of stoichiometry (e.g., SOCl₂ in anhydrous conditions) and temperature (reflux in inert solvents like DMF). Purity is enhanced via column chromatography, as demonstrated in analogous thiadiazole syntheses .

Q. How can Density Functional Theory (DFT) predict the electronic and spectroscopic properties of 3,4-diethoxy-1,2,5-thiadiazole 1-oxide?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for heterocyclic systems . Basis sets like 6-311++G(d,p) are recommended for calculating IR, UV-Vis, and fluorescence spectra. Validation against experimental data (e.g., bond lengths from XRD, λmax from UV-Vis) ensures reliability . For correlation energy, the Colle-Salvetti formula adapted to DFT provides precise thermochemical data .

Q. What analytical techniques are critical for characterizing 3,4-diethoxy-1,2,5-thiadiazole 1-oxide and its intermediates?

- Methodological Answer :

- NMR : and NMR identify substituent patterns (e.g., ethoxy groups at δ 1.4–4.4 ppm) .

- IR : Key peaks include ν(N=O) ~1360–1370 cm⁻¹ and ν(S=O) ~1150 cm⁻¹ .

- XRD : Resolves non-aromatic planar geometry and confirms S-oxidation .

- Chromatography : Column chromatography (silica gel, hexane/EtOAc) isolates pure products .

Q. How is the biological activity of thiadiazole derivatives evaluated in pharmacological research?

- Methodological Answer :

- In vitro assays : MTT for cytotoxicity, LDH for membrane integrity, and TAC/TOS for oxidative stress .

- Receptor binding : Histamine H₂ receptor antagonism is tested via competitive radioligand assays, with IC₅₀ values calculated from dose-response curves .

Advanced Research Questions

Q. How can thermal instability of 1,2,5-thiadiazole 1-oxides be mitigated during synthesis?

- Methodological Answer : Low-temperature reactions (e.g., 0–5°C in DMF) prevent decomposition. Stabilizing agents like trifluoroacetic anhydride (TFAA) or inert atmospheres (N₂/Ar) reduce electrophilic reactivity . Kinetic studies using DSC or TGA identify decomposition thresholds .

Q. What mechanistic insights explain the selectivity in sulfur-substitution reactions for thiadiazole derivatives?

- Methodological Answer : Sulfur monochloride (S₂Cl₂) selectively replaces oxygen or selenium in heterocycles via nucleophilic aromatic substitution. Solvent polarity (e.g., DMF > MeCN) enhances reactivity by stabilizing transition states . DFT-based transition-state modeling identifies regioselectivity, with Mulliken charges guiding substituent effects .

Q. How can cross-coupling reactions expand the functionalization of 3,4-diethoxy-1,2,5-thiadiazole 1-oxide?

- Methodological Answer : Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic groups at the 3,4-positions. Pd(PPh₃)₄ catalysis in THF/H₂O (3:1) at 80°C achieves yields >70% . Sonogashira coupling with terminal alkynes requires CuI co-catalysis and inert conditions .

Q. What computational strategies address contradictions between predicted and experimental reactivity data?

- Methodological Answer : Multireference methods (e.g., CASSCF) resolve discrepancies in electron-deficient systems. Solvent effects are incorporated via PCM or SMD models . For redox properties, ΔSCF-DFT calculates ionization potentials and electron affinities with <0.3 eV error .

Safety and Handling

Q. What safety protocols are essential when handling 3,4-diethoxy-1,2,5-thiadiazole 1-oxide?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.